molecular formula C15H12O7 B158564 1,3,6-Trihydroxy-2,5-dimethoxyxanthone CAS No. 345287-92-5

1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Cat. No. B158564
M. Wt: 304.25 g/mol
InChI Key: YAPFVXIBUYNNQM-UHFFFAOYSA-N
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Description

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a xanthone isolated from the aerial parts of Monnina obtusifolia . It is a yellow powder .


Synthesis Analysis

Xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera . Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .


Molecular Structure Analysis

The chemical formula of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone is C15H12O7 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .


Chemical Reactions Analysis

The structure of xanthone determines its bioactivity, and different substitutions might result in a variable bioactivity . More hydroxyl groups are beneficial to the anti-tumor activity .


Physical And Chemical Properties Analysis

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antifungal Activity

1,3,6-Trihydroxy-2,5-dimethoxyxanthone has been identified for its antifungal properties. A study discovered this compound in Monnina obtusifolia, highlighting its potential in antifungal applications (Pinto, Fuzzati, Pazmino, & Hostettmann, 1994).

Anti-HIV Activity

Research on Cratoxylum arborescens leaves and twigs isolated compounds, including 1,3,6-Trihydroxy-2,5-dimethoxyxanthone, showing anti-HIV-1 activities. These findings suggest its relevance in HIV research (Reutrakul et al., 2006).

Anti-Tumor Potential

A study focusing on xanthones isolated from Securidaca inappendiculata, including 1,3,6-Trihydroxy-2,5-dimethoxyxanthone, revealed their anti-tumor activity, underscoring the compound's significance in cancer research (Zuo, Mao, Yuan, Li, & Chen, 2014).

Lipoxygenase Inhibitory Activity

This compound has also been reported to exhibit inhibitory potential against the enzyme lipoxygenase. Such activity suggests its possible therapeutic applications in inflammation-related conditions (Aziz-ur-Rehman et al., 2004).

Antioxidant Properties

Extracts from Polygala caudata roots containing 1,3,6-Trihydroxy-2,5-dimethoxyxanthone demonstrated significant antioxidant activity. This underscores its potential in oxidative stress-related health issues (Lin et al., 2005).

Future Directions

Research on xanthones has received much attention in recent years . The mechanisms underlying their synthesis need to be further investigated in order to exploit them for application purposes .

properties

IUPAC Name

1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c1-20-14-8(17)5-9-10(12(14)19)11(18)6-3-4-7(16)15(21-2)13(6)22-9/h3-5,16-17,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPFVXIBUYNNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
19
Citations
APS De Oliveira, JF De Sousa, MA Da Silva, F Hilário… - Steroids, 2013 - Elsevier
The possible benefits of some bioactive flavones and xanthones present in plants of the genus Syngonanthus prompted us to screen them for estrogenic activity. However, scientific …
Number of citations: 25 www.sciencedirect.com
DCG Pinto, N Fuzzati, XC Pazmino, K Hostettmann - Phytochemistry, 1994 - Elsevier
Three biphenyls and four xanthones have been isolated from the aerial parts of Monnina obtusifolia. The structures were established on the basis of their spectral data and that of some …
Number of citations: 50 www.sciencedirect.com
Aziz-ur-Rehman,†, A Malik, N Riaz… - Journal of natural …, 2004 - ACS Publications
Bisflavan-3-ols 1 and 2 and norterpenoid 3 have been isolated from the methanolic extract of the whole plant of Periploca aphylla. Their structures have been assigned on the basis of …
Number of citations: 31 pubs.acs.org
A Aberham, V Pieri, EM Croom Jr, E Ellmerer… - … of pharmaceutical and …, 2011 - Elsevier
This study presents a new and validated HPLC method for the simultaneous determination of bioactive compounds in Centaurium erythraea, Frasera caroliniensis and Gentiana lutea. …
Number of citations: 112 www.sciencedirect.com
XD Yang, LZ Xu, SL Yang - Phytochemistry, 2001 - Elsevier
From the stems of Securidaca inappendiculata, securixanthones A (1,3,7-trihydroxy-2,8-dimethoxyxanthone) and B (3,7-dimethoxy-4-hydroxyxanthone) along with ten known xanthones …
Number of citations: 73 www.sciencedirect.com
B Waltenberger, R Liu, AG Atanasov, S Schwaiger… - Molecules, 2015 - mdpi.com
Aberrant proliferation of vascular smooth muscle cells (VSMC) plays a major role in restenosis, the pathological renarrowing of the blood vessel lumen after surgical treatment of stenosis…
Number of citations: 19 www.mdpi.com
X Qiao, G Ye, CF Liu, ZX Zhang, Q Tu, J Dong… - … of pharmaceutical and …, 2012 - Elsevier
Eriocaulon buergerianum Koern. is the botanical source for the Chinese herbal medicine Gu-Jing-Cao. Other Eriocaulon species are also used as the same herb in local areas and are …
Number of citations: 21 www.sciencedirect.com
RIH Artos, GAA Avila - ijlrhss.com
Inflammation is a self-regulation and tissue repair mechanism when faced with an agent that can affect homeostatic processes. As the over expression of the COX-2 enzyme …
Number of citations: 2 ijlrhss.com
M Pacifico, A Napolitano, M Masullo, F Hilario… - Industrial crops and …, 2011 - Elsevier
Syngonanthus nitens is a grass-like species, whose flower stems assume a beautiful golden colour when dried, hence their common name “capim dourado”. This plant represents an …
Number of citations: 28 www.sciencedirect.com
LLPF Moreira, RPB de Menezes, L Scotti, MT Scotti… - Molecules, 2022 - mdpi.com
Eriocaulaceae is a pantropical family whose main center of biodiversity is in Brazil. In general, the family has about 1200 species, in which phytochemical and biological studies have …
Number of citations: 7 www.mdpi.com

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